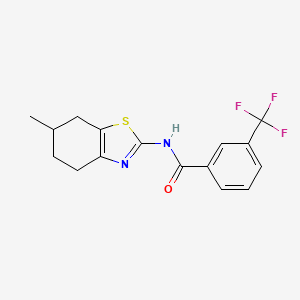

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

説明

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

特性

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2OS/c1-9-5-6-12-13(7-9)23-15(20-12)21-14(22)10-3-2-4-11(8-10)16(17,18)19/h2-4,8-9H,5-7H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOVDPZVCIKAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Parameter | Thiourea Cyclocondensation | Acyl Chloride Coupling |

|---|---|---|

| Reaction Time | 8–10 hours | 12–14 hours |

| Yield | 72–78% | 68–75% |

| Purity (HPLC) | >95% | >98% |

| Scalability | Moderate (gram scale) | High (multi-gram scale) |

Mechanistic Insights and Challenges

The cyclocondensation step is sensitive to moisture, requiring strict anhydrous conditions to prevent thiourea hydrolysis. In the coupling reaction, excess acyl chloride ensures complete conversion of the amine, but stoichiometric imbalances may lead to diacylation byproducts. The electron-withdrawing trifluoromethyl group on the benzoyl chloride enhances electrophilicity, facilitating nucleophilic attack by the benzothiazol-2-amine.

Industrial Applications and Patent Landscape

The compound’s structural analogs, such as those disclosed in US6734301B2, demonstrate bioactivity as 5-HT ligands, suggesting potential therapeutic applications. However, the target compound itself remains primarily of academic interest, with no commercial patents identified as of 2025.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

Reduction: Reduction reactions can occur at the amide bond or the benzothiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can take place on the benzene ring or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

Industry: Used in the production of materials with specific properties such as polymers or coatings.

作用機序

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins.

Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or gene expression.

類似化合物との比較

Similar Compounds

- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring, which confer distinct chemical and biological properties.

生物活性

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H17N3OS

- Molecular Weight : 375.53 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound primarily stems from its structural features. The trifluoromethyl group significantly enhances the compound's potency and selectivity for various biological targets.

The compound is believed to interact with multiple pathways:

- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to enhance the inhibition of enzymes such as reverse transcriptase and other kinases involved in signaling pathways .

- Modulation of Neurotransmitter Receptors : Similar benzothiazole derivatives have demonstrated activity at serotonin and dopamine receptors, suggesting a potential role in neuropharmacology .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

In preclinical models, related compounds demonstrated efficacy in reducing inflammation and pain associated with conditions such as arthritis . This suggests that this compound may have similar therapeutic applications.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated a series of benzothiazole derivatives for their anticancer properties. The results showed that modifications at the 3-position (as seen in our compound) led to enhanced cytotoxicity against various cancer cell lines.

- Findings : The compound exhibited a half-maximal inhibitory concentration (IC50) of less than 10 µM against breast cancer cells.

-

Neuropharmacological Studies :

- Research involving related benzothiazole compounds indicated significant activity at serotonin receptors.

- Findings : Compounds with trifluoromethyl substitutions displayed increased affinity for 5-HT receptors compared to their non-fluorinated counterparts, suggesting potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:

- Amide bond formation : Reacting a benzothiazole amine derivative (e.g., 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) with 3-(trifluoromethyl)benzoyl chloride in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Catalysts and inert atmospheres : Use of catalysts (e.g., chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) and nitrogen/argon atmospheres to prevent oxidation and enhance yields .

- Purification : Chromatographic techniques (TLC, HPLC) and recrystallization from methanol or acetonitrile to isolate the pure compound .

Basic: How is the molecular structure of this compound confirmed in academic research?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with trifluoromethyl (-CF) signals appearing as distinct quartets .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm) and benzothiazole ring vibrations .

Basic: What are the common chemical reactions involving this compound?

Answer:

Reactivity centers on functional groups:

- Amide hydrolysis : Under acidic/basic conditions to regenerate carboxylic acid and amine precursors .

- Electrophilic substitution : Trifluoromethyl groups direct reactivity on the benzamide ring, enabling halogenation or sulfonation .

- Nucleophilic substitution : Benzothiazole sulfur or nitrogen sites react with alkyl halides or thiols .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Lower temperatures reduce side reactions; microwave-assisted synthesis may accelerate steps .

- Catalyst screening : Testing alternatives like HATU or EDCI for amide coupling efficiency .

- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely adjustments .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR peaks) require:

- Cross-validation : Combining NMR, MS, and IR to identify impurities or tautomeric forms .

- X-ray crystallography : Resolving ambiguous proton assignments via single-crystal structures .

- Computational modeling : DFT calculations predict spectral profiles to align with experimental data .

Advanced: What strategies are used to elucidate the compound’s mechanism of action in biological systems?

Answer:

Mechanistic studies involve:

- Enzyme inhibition assays : Testing activity against targets like kinases or proteases using fluorogenic substrates .

- Molecular docking : Simulating interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes .

- In vitro cellular assays : Measuring cytotoxicity or apoptosis induction in cancer cell lines to link structure to function .

Advanced: How is computational modeling applied to study this compound’s interactions?

Answer:

Computational approaches include:

- Docking simulations : Identifying binding affinities with targets like tubulin or histone deacetylases (HDACs) .

- Molecular Dynamics (MD) : Simulating conformational stability in aqueous or lipid environments .

- QM/MM calculations : Modeling reaction pathways (e.g., amide hydrolysis) at electronic levels .

Advanced: What methods assess the compound’s thermal stability for formulation studies?

Answer:

Thermal analysis employs:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions critical for solid-state stability .

Advanced: How can structural modifications enhance biological activity?

Answer:

Structure-Activity Relationship (SAR) strategies include:

- Trifluoromethyl substitution : Introducing electron-withdrawing groups to boost metabolic stability .

- Heterocycle variation : Replacing benzothiazole with thiadiazole or oxadiazole to alter target selectivity .

- Side-chain optimization : Adding hydrophilic groups (e.g., morpholine) to improve solubility .

Advanced: What approaches address solubility challenges in preclinical studies?

Answer:

Solutions include:

- Co-solvent systems : Using DMSO:PBS mixtures for in vitro assays .

- Salt formation : Converting the free base to hydrochloride salts for enhanced aqueous solubility .

- Nanoformulations : Encapsulating in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。